molecular formula C16H20N2O3 B14675089 Diethylphenobarbital CAS No. 38024-60-1

Diethylphenobarbital

Katalognummer: B14675089
CAS-Nummer: 38024-60-1
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: UGVJFCFVDRFHFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylphenobarbital (C₁₆H₂₀N₂O₃, monoisotopic mass: 288.1474 Da) is a barbiturate derivative characterized by two ethyl substitutions on its core structure . Its IUPAC InChIKey (UGVJFCFVDRFHFP-UHFFFAOYSA-N) distinguishes it from other barbiturates, such as phenobarbital or mephobarbital, by its unique substituent arrangement.

Eigenschaften

CAS-Nummer

38024-60-1

Molekularformel

C16H20N2O3

Molekulargewicht

288.34 g/mol

IUPAC-Name

1,3,5-triethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H20N2O3/c1-4-16(12-10-8-7-9-11-12)13(19)17(5-2)15(21)18(6-3)14(16)20/h7-11H,4-6H2,1-3H3

InChI-Schlüssel

UGVJFCFVDRFHFP-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethylphenobarbital typically involves the condensation of diethyl malonate with urea in the presence of a strong base. This reaction forms a barbituric acid derivative, which is then further modified to produce diethylphenobarbital. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of diethylphenobarbital follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .

Analyse Chemischer Reaktionen

Types of Reactions

Diethylphenobarbital undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often involving halogenation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diethylphenobarbital can lead to the formation of carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can yield various halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

Diethylphenobarbital has a wide range of applications in scientific research, including:

Wirkmechanismus

Diethylphenobarbital exerts its effects by enhancing the activity of GABA at the GABA_A receptors in the brain. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and inhibition of nerve transmission. The compound may also inhibit calcium channels, reducing the release of excitatory neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (Da) Substituents InChIKey
Diethylphenobarbital C₁₆H₂₀N₂O₃ 288.1474 Ethyl groups at positions 1, 3 UGVJFCFVDRFHFP-UHFFFAOYSA-N
Phenobarbital C₁₂H₁₂N₂O₃ 232.2 No alkyl substitutions QCMQLKKQLQJUPD-UHFFFAOYSA-N
Dimethylphenobarbital C₁₄H₁₆N₂O₃ 260.2884 Methyl groups at positions 1, 3 RPJARFKGODFVHL-UHFFFAOYSA-N
Hydroxyphenobarbital C₁₂H₁₂N₂O₄ 248.24 Hydroxyl group at position 4 Not provided

Key Observations :

  • Diethylphenobarbital has larger ethyl groups compared to phenobarbital, increasing its molecular weight and likely altering lipid solubility. This may influence its absorption and distribution compared to phenobarbital, which lacks alkyl substitutions .
  • Hydroxyphenobarbital introduces a polar hydroxyl group, enhancing water solubility and possibly reducing blood-brain barrier penetration compared to diethylphenobarbital .

Pharmacokinetic and Pharmacodynamic Differences

Metabolic Pathways and Half-Life

  • Phenobarbital: Primarily metabolized via hepatic cytochrome P450 enzymes, with a half-life of 53–118 hours in adults. Its lack of alkyl groups facilitates slower elimination .
  • Diethylphenobarbital: Ethyl groups may prolong half-life due to increased lipophilicity, but this remains speculative due to the absence of clinical data .
  • Dimethylphenobarbital: Methyl substitutions reduce metabolic stability, leading to a shorter half-life (~34–46 hours) compared to phenobarbital .
  • Hydroxyphenobarbital: The hydroxyl group likely accelerates renal excretion, reducing systemic exposure compared to non-polar derivatives .

Pharmacological Effects

  • Phenobarbital: Acts as a GABA-A receptor agonist, enhancing inhibitory neurotransmission. Used for epilepsy and sedation .
  • Dimethylphenobarbital: Approved for epilepsy; its methyl groups reduce potency compared to phenobarbital but improve tolerability .
  • Hydroxyphenobarbital: Limited utility due to rapid elimination; primarily a metabolite of phenobarbital with minimal intrinsic activity .

Clinical and Research Implications

  • Diethylphenobarbital’s lack of patent and literature records highlights its status as a research compound rather than a therapeutic agent .
  • Dimethylphenobarbital and phenobarbital remain clinically relevant due to established efficacy, while hydroxyphenobarbital serves primarily as a metabolic byproduct .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.